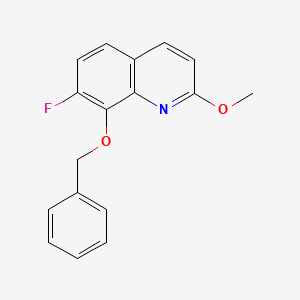

8-Benzyloxy-7-fluoro-2-methoxy-quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a substituted quinoline derivative characterized by a benzyloxy group at position 8, fluorine at position 7, and methoxy at position 2. Key features include:

Preparation Methods

One common method involves the use of electrophilic substitution reactions to introduce the fluorine atom, followed by nucleophilic substitution to attach the benzyloxy and methoxy groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Benzyloxy-7-fluoro-2-methoxy-quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Cross-Coupling Reactions: Reagents such as boronic acids and palladium catalysts are often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring.

Scientific Research Applications

8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a synthetic compound from the quinoline family, which is characterized by a benzyloxy group at the 8-position, a fluoro substituent at the 7-position, and a methoxy group at the 2-position. It possesses structural features that enhance its chemical reactivity and potential biological activity, making it a candidate for drug development, particularly in treating infectious diseases and cancer.

Synthesis

The synthesis of this compound involves several key steps that can be adapted for industrial production to optimize yield and purity. Common reagents used in the reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

Potential Applications

this compound has potential applications in diverse fields because its unique structural features may allow it to interact with specific biological targets more effectively than other similar compounds. Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological profile. Research has indicated that this compound can modulate enzyme activity and influence cellular signaling pathways. Interaction studies often involve assessing binding affinities and biological responses in vitro and in vivo, contributing to the understanding of its therapeutic potential.

- Medicinal Chemistry Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. Quinoline derivatives, including this compound, have been studied for their biological activities and often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action involves interaction with various molecular targets, such as enzymes or receptors involved in disease pathways. For instance, some quinolines have been shown to inhibit protein kinase activity, leading to potential therapeutic effects against cancer.

- Antitubercular Activity Literature shows that quinoline combined with oxygen-containing rings has shown promising antitubercular activity .

- COMT Inhibitors A series of 8-hydroxy quinolines were identified as potent inhibitors of catechol O-methyltransferase (COMT) with selectivity for the membrane-bound form of the enzyme . Small substituents at the 7-position of the quinoline were found to increase metabolic stability without sacrificing potency .

- Antiviral Applications Quinoline analogs have been discovered as potent antivirals .

Several compounds share structural similarities with this compound.

| Compound Name | Key Features |

|---|---|

| Quinolin-8-ol | Parent compound without modifications |

| 5-Methylquinolin-8-ol | Methyl group at the 5-position |

| 5-(Benzyloxy)methylquinolin-8-ol | Benzyloxy group at a different position |

| 3-Benzyl-6-bromo-2-methoxyquinoline | Bromine substitution at another position |

| 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | Additional functional groups enhancing reactivity |

Mechanism of Action

The mechanism of action of 8-benzyloxy-7-fluoro-2-methoxy-quinoline involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential biological processes in pathogens . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 8-Benzyloxy-7-fluoro-2-methoxy-quinoline and its analogs:

*Calculated based on molecular formula C₁₇H₁₅FNO₂.

Key Observations:

Substituent Effects on Reactivity :

- Position 8 : Benzyloxy groups (e.g., in 8-OBn derivatives) enhance lipophilicity and act as protecting groups for hydroxyl moieties in intermediates . Bromine at this position (e.g., 8-Br analogs) enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Position 2 : Methoxy groups (2-OMe) improve solubility compared to chloro (2-Cl) analogs, which are more reactive in nucleophilic substitutions .

Biological Activity :

- Sulfonyl-containing derivatives (e.g., 5-SO₂Ar groups) exhibit potent COMT inhibition (IC₅₀ ~10 nM), suggesting that electron-withdrawing groups at position 5 enhance enzyme binding .

- Fluorine at position 7 is conserved across analogs, likely due to its role in metabolic stability and electronic modulation .

Synthetic Methodologies: Benzyloxy Introduction: Achieved via nucleophilic substitution (e.g., reaction of 8-hydroxyquinoline with benzyl bromide in basic conditions) . Halogenation: Bromine or chlorine is introduced using reagents like N-bromosuccinimide (NBS) or Cl₂ gas .

Research Findings and Challenges

- COMT Inhibition: Analogs like 7-fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol demonstrate nanomolar potency, highlighting the importance of sulfonyl groups at position 4. However, 8-benzyloxy derivatives may require deprotection (e.g., hydrogenolysis) to activate hydroxyl groups for inhibitory activity .

- Synthetic Yields : Chlorination at position 2 (e.g., in 8-OBn-2-Cl analogs) achieves ~85% yield , while bromination at position 8 varies (62–77%) depending on reaction conditions .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 8-Benzyloxy-7-fluoro-2-methoxy-quinoline?

- Methodological Answer : The synthesis involves multi-step functionalization. For example, 8-benzyloxy-7-fluoro-5-(p-tolylsulfonyl)quinoline can be synthesized via oxidation of the sulfanyl group using m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to room temperature), achieving 64% yield after purification via automated normal-phase chromatography (0–100% ethyl acetate/heptane gradient) . Subsequent deprotection of the benzyloxy group under acidic conditions (6M HCl, 65°C) yields 7-chloro-5-tosylquinolin-8-ol (69% yield) .

Q. How can analytical techniques confirm the structure of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (DMSO-d6) for analogous compounds shows characteristic peaks for aromatic protons (δ 8.98–7.27 ppm) and substituents (e.g., tosyl methyl at δ 2.33 ppm) .

- Mass Spectrometry (MS) : ES+ MS data (e.g., m/z 334.0 [M+H]+) confirms molecular weight and fragmentation patterns .

- Cross-reference with synthetic intermediates (e.g., 8-(benzyloxy)-7-fluoro-5-tosylquinoline, m/z 424.0 [M+H]+) to validate reaction progression .

Q. What purification strategies are effective for quinoline derivatives with benzyloxy/methoxy groups?

- Methodological Answer : Automated normal-phase chromatography (silica gel, ethyl acetate/heptane gradients) resolves polar intermediates effectively . For highly substituted derivatives, recrystallization in chloroform/acetonitrile mixtures is recommended to isolate solids with >95% purity .

Q. What safety protocols are critical for handling halogenated quinoline intermediates?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with brominated intermediates (e.g., 8-(bromomethyl)-6-fluoroquinoline) .

- Neutralize acidic reaction waste (e.g., HCl) with sodium bicarbonate before disposal .

- Note: Ecological toxicity data may be incomplete; assume high bioaccumulation potential and treat waste as hazardous .

Advanced Research Questions

Q. How do reaction conditions influence sulfonation vs. sulfoxidation in quinoline derivatives?

- Methodological Answer : Oxidation with mCPBA at 0°C selectively converts sulfanyl to sulfonyl groups (e.g., 8-benzyloxy-7-fluoro-5-tosylquinoline) without over-oxidation to sulfonic acids. Elevated temperatures (>40°C) or prolonged reaction times may degrade sensitive substituents (e.g., methoxy groups) .

Q. How should researchers address yield discrepancies in multi-step syntheses (e.g., 64% vs. 89% yields in sequential steps)?

- Methodological Answer :

- Step Optimization : Lower yields (e.g., 64% in sulfonation) may stem from incomplete reaction monitoring. Use TLC or in-line UV spectroscopy to track conversions.

- Purification Losses : High-polarity intermediates (e.g., hydroxylated quinolines) may adsorb strongly to silica gel, reducing recovery. Switch to reverse-phase HPLC for polar compounds .

Q. What strategies mitigate risks when handling reactive intermediates like bromomethyl-quinolines?

- Methodological Answer :

Properties

Molecular Formula |

C17H14FNO2 |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

7-fluoro-2-methoxy-8-phenylmethoxyquinoline |

InChI |

InChI=1S/C17H14FNO2/c1-20-15-10-8-13-7-9-14(18)17(16(13)19-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

GCEGNVFTHMSLPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2OCC3=CC=CC=C3)F)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.